MAT2A抑制剂3
描述
MAT2A inhibitor 3 is a methionine adenosyltransferase 2A (MAT2A) inhibitor . It has been found to reduce the proliferative activity of MTAP-deficient cancer cells . The expression level of MAT2A is abnormally high in several types of tumors, including gastric, colon, liver, and pancreatic cancers .
Synthesis Analysis
The synthesis of MAT2A inhibitors involves a fragment growing approach from AZ-28, a low-molecular weight MAT2A inhibitor . The X-ray co-crystal structure revealed that compound 7 fully occupies the allosteric pocket of MAT2A as a single molecule mimicking MAT2B .
Molecular Structure Analysis
The molecular structure of MAT2A inhibitor 3 is analyzed using X-ray co-crystal structure . The structure revealed that compound 7 fully occupies the allosteric pocket of MAT2A as a single molecule mimicking MAT2B .
Chemical Reactions Analysis
MAT2A inhibition in MTAP-/- tumor cells confers mechanistic vulnerabilities that can be exploited with approved chemotherapies and targeted therapies .
Physical And Chemical Properties Analysis
科学研究应用
AG-270是一种高效、选择性和口服生物可利用的MAT2A抑制剂,旨在靶向具有同源MTAP缺失的肿瘤。这种治疗方法基于癌症中MTAP基因缺失的合成致死性原理,发生在约15%的癌症中。已证明AG-270可以显着降低癌细胞中的S-腺苷甲硫氨酸(SAM)水平,并选择性地抑制MTAP缺陷细胞在体外和异种移植肿瘤中的增殖,支持其进入临床研究(Konteatis等人,2021).
MAT2A是蛋氨酸循环中的关键酶,已被认为是治疗癌症的治疗靶点。MAT2A抑制剂(包括AG-270)的最新进展在治疗具有MTAP缺失的实体瘤或淋巴瘤的临床试验中显示出有希望的结果(Li等人,2022).
另一项研究探索了强效MAT2a抑制剂的片段设计,并使用MTAP缺陷异种移植模型评估了它们在体内的功效。这些抑制剂(包括AG-270)证明了在相关癌症模型中诱导抗肿瘤反应的能力(De Fusco等人,2021).
AG-270已与标准癌症治疗(如紫杉烷和吉西他滨)相结合,证明在患者来源的异种移植模型中具有增强的抗肿瘤活性。这种联合方法在MTAP缺失的癌症中特别有效,这些癌症通常具有侵袭性且缺乏有效的靶向治疗(Hyer等人,2020).
还发现AG-270在预防破骨细胞生成和卵巢切除术引起的骨质流失方面具有应用。该抑制剂通过抑制关键转录因子和活性氧来影响破骨细胞分化,使其成为与破骨细胞功能障碍相关的骨质疏松症的潜在治疗靶点(Kang等人,2022).
在另一个背景下,MAT2A抑制剂被认为参与了生殖生物学中合子基因组激活和从桑椹胚到囊胚的转变,突出了MAT2A在胚胎发育和生殖医学中潜在应用中的关键作用(Sun等人,2018).
作用机制
MAT2A inhibitor 3 reduces the proliferative activity of MTAP-deficient cancer cells . The expression level of MAT2A is abnormally high in several types of tumors, including gastric, colon, liver, and pancreatic cancers . Inhibition of MAT2A can generate cell states in MTAP-/- tumor cells that are selectively vulnerable to approved chemotherapies and targeted therapies .
安全和危害
未来方向
The development of brain-penetrating MAT2A inhibitors is yet to be reported in preclinical or clinical stages despite the high MTAP deletion fraction in GBM and brain metastatic cancers . Synthetic lethality is a strategy for developing cancer therapies and doesn’t fit neatly into any of these previous definitions of cancer treatment .
属性
IUPAC Name |
7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJEYLWRAPHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MAT2A inhibitor 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。